molecular formula C25H21N3O3S B289952 12-acetyl-13-(4-methoxyphenyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

12-acetyl-13-(4-methoxyphenyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

Cat. No.: B289952
M. Wt: 443.5 g/mol
InChI Key: NWGBDJCQZITLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves several steps, starting from readily available starting materials. One common synthetic route includes the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate to form tricyclic intermediates . These intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, using reagents like halogens or alkylating agents.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often catalyzed by acids or bases.

Scientific Research Applications

8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential neuroprotective and anti-inflammatory properties. The compound’s ability to inhibit nitric oxide and tumor necrosis factor-α production makes it a promising candidate for treating neurodegenerative diseases.

    Materials Science: The unique structure of this compound allows it to be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a molecular probe to study various biological pathways and interactions, particularly those involving inflammation and cell signaling.

Mechanism of Action

The mechanism of action of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves the inhibition of key molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum (ER) stress response and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 . Additionally, it inhibits the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory effects.

Comparison with Similar Compounds

8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one can be compared with other pyrimidine-based compounds, such as triazole-pyrimidine hybrids . While both classes of compounds exhibit neuroprotective and anti-inflammatory properties, the unique structure of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one provides distinct advantages in terms of stability and specificity. Similar compounds include:

Properties

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

12-acetyl-13-(4-methoxyphenyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

InChI

InChI=1S/C25H21N3O3S/c1-13-18(14(2)29)19(15-9-11-17(31-3)12-10-15)20-21-22(32-25(20)26-13)24(30)28-23(27-21)16-7-5-4-6-8-16/h4-12,23,27H,1-3H3,(H,28,30)

InChI Key

NWGBDJCQZITLBB-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C3=C(C(=O)NC(N3)C4=CC=CC=C4)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Canonical SMILES

CC1=C(C(=C2C3=C(C(=O)NC(N3)C4=CC=CC=C4)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Origin of Product

United States

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